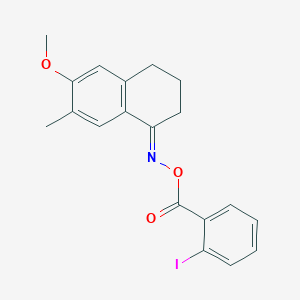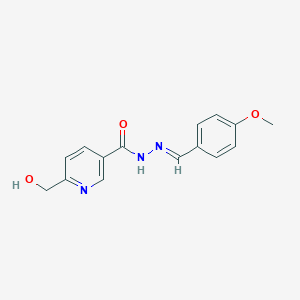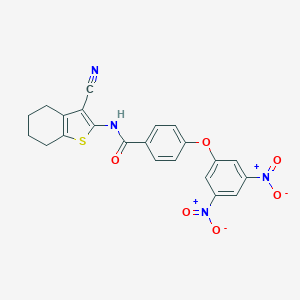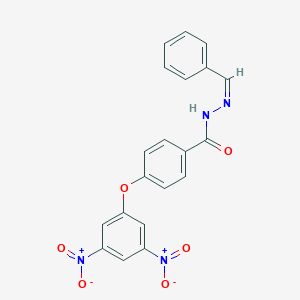![molecular formula C62H36N8O4 B390415 2-CYANO-4-(4-{1,4,4-TRIS[4-(3,4-DICYANOPHENOXY)PHENYL]CYCLOHEXYL}PHENOXY)PHENYL CYANIDE](/img/structure/B390415.png)
2-CYANO-4-(4-{1,4,4-TRIS[4-(3,4-DICYANOPHENOXY)PHENYL]CYCLOHEXYL}PHENOXY)PHENYL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclohexane core connected to multiple benzene rings and nitrile groups
準備方法
The synthesis of 4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile involves multiple steps. One common method includes the reaction of cyclohexane derivatives with benzene derivatives under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert nitrile groups to amines.
Substitution: The benzene rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds include other cyclohexane derivatives and benzene-based compounds. For example:
4,4’- (Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): This compound has a similar cyclohexane core but different substituents, leading to different chemical properties and applications.
Cis-1,4-cyclohexane-dicarbonitrile: Another related compound with a simpler structure, used in different chemical contexts
特性
分子式 |
C62H36N8O4 |
|---|---|
分子量 |
957g/mol |
IUPAC名 |
4-[4-[1,4,4-tris[4-(3,4-dicyanophenoxy)phenyl]cyclohexyl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C62H36N8O4/c63-33-41-1-13-57(29-45(41)37-67)71-53-17-5-49(6-18-53)61(50-7-19-54(20-8-50)72-58-14-2-42(34-64)46(30-58)38-68)25-27-62(28-26-61,51-9-21-55(22-10-51)73-59-15-3-43(35-65)47(31-59)39-69)52-11-23-56(24-12-52)74-60-16-4-44(36-66)48(32-60)40-70/h1-24,29-32H,25-28H2 |
InChIキー |
NSXOKMRQOCHXHB-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)(C6=CC=C(C=C6)OC7=CC(=C(C=C7)C#N)C#N)C8=CC=C(C=C8)OC9=CC(=C(C=C9)C#N)C#N |
正規SMILES |
C1CC(CCC1(C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)(C6=CC=C(C=C6)OC7=CC(=C(C=C7)C#N)C#N)C8=CC=C(C=C8)OC9=CC(=C(C=C9)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B390332.png)
![N-[(E)-[(2E)-2-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]ethylidene]amino]-5,5-diphenyl-1,4-dihydropyrazole-3-carboxamide](/img/structure/B390337.png)
![3,5-Dibromo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390338.png)
![N-[2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]-N-(4-bromophenyl)amine](/img/structure/B390339.png)
![4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B390340.png)
![3-Iodobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390342.png)

![N-(2-phenyl-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390350.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)

![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)

![Methyl 4-[5-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]furan-2-yl]benzoate](/img/structure/B390358.png)
